PQ1 Succinate
説明
Contextualization of Gap Junctional Intercellular Communication (GJIC) in Cellular Biology and Pathophysiology
Gap junctional intercellular communication (GJIC) is a vital process in cellular biology, enabling the direct passage of ions, small molecules, and metabolites between the cytoplasm of adjacent cells. britannica.comtandfonline.comwikipedia.org These channels are formed by protein complexes called connexons in vertebrates, which are composed of six connexin protein subunits. wikipedia.orgum.esnih.gov The aligned connexons in opposing cell membranes create a continuous aqueous pore, bridging the 2-4 nm gap between cells. wikipedia.org This direct communication is crucial for coordinating cellular activities in various tissues, including synchronous contraction in the heart, metabolic coupling in avascular tissues, and developmental processes during embryogenesis. britannica.comtandfonline.comum.es
Disruption or dysregulation of GJIC has been implicated in the pathophysiology of numerous diseases, including certain cancers, cardiac arrhythmias, cataracts, and neurological disorders. tandfonline.comum.es In the context of cancer, altered GJIC is often observed and is thought to contribute to uncontrolled cell proliferation, reduced differentiation, and increased invasiveness. um.esplos.orgnih.gov Restoring or enhancing GJIC in cancer cells has therefore emerged as a potential therapeutic strategy. plos.orgnih.gov
Identification and Research Trajectory of PQ1 Succinate (B1194679) as a Novel Gap Junction Enhancer
PQ1 succinate, chemically known as N1-[6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,3-propanediamine butanedioic acid salt, is a synthetic compound that has been identified and investigated for its effects on GJIC. sigmaaldrich.comhodoodo.comsigmaaldrich.com Its identification appears to be linked to research exploring novel agents that can influence cellular communication, particularly in disease states where GJIC is compromised. Early research highlighted PQ1 as a quinoline (B57606) derivative with potent inhibitory activities against certain cancer cell lines, which was subsequently linked to its ability to enhance GJIC. plos.orgspandidos-publications.com
The research trajectory of this compound has primarily focused on its potential to restore or increase GJIC, particularly in cancer cells where this communication is often suppressed. Studies have aimed to understand its mechanism of action and evaluate its effects on cell behavior, such as proliferation and apoptosis, in relation to its GJIC-enhancing properties. nih.govnih.govnih.gov this compound has been described as a gap junction activator and a connexin 43 binder. sigmaaldrich.comsigmaaldrich.com
Overview of Current Research Landscape and Unaddressed Questions Regarding this compound's Mechanistic Role
The current research landscape regarding this compound centers on its demonstrated ability to enhance GJIC and its associated biological effects, particularly in breast cancer cell lines. Studies have shown that this compound can increase the expression of connexins, such as connexin 43 (Cx43) and connexin 26 (Cx26), and restore GJIC in these cells, while reportedly not affecting normal mammary cells. plos.orgnih.govhodoodo.comnih.govtargetmol.com
Detailed research findings indicate that this compound treatment leads to an upregulation of Cx43 expression and an increase in GJIC in mammary carcinoma cells. nih.govnih.gov This enhancement of GJIC has been correlated with reduced cell viability and proliferation. nih.govnih.govnih.gov Furthermore, this compound has been shown to potentiate the cytotoxicity of certain chemotherapeutic agents, such as cisplatin (B142131), in breast cancer cells, a mechanism thought to be dependent on its ability to restore GJIC, thereby potentially facilitating the spread of cytotoxic effects through gap junctions. plos.orgnih.gov
Research has also explored the involvement of signaling pathways in this compound's effects. Studies suggest that this compound can activate the MAPK signaling pathway, specifically the p38 MAPK pathway, which appears to contribute to the induction of apoptosis in cancer cells, potentially in a Cx43-dependent manner. nih.govnih.gov While the upregulation of Cx43 by this compound is observed, the activation of p44/42 MAPK by PQ1 may be independent of Cx43 expression, suggesting complex interactions between GJIC enhancement and intracellular signaling. nih.govnih.gov
Despite these findings, several questions regarding this compound's mechanistic role remain unaddressed in the publicly available research. The precise molecular details of how this compound interacts with connexin proteins, particularly Cx43, to enhance channel function and/or expression require further elucidation. While it is known to bind to Cx43 and activate intracellular gap junctions, the specific binding site(s) and the conformational changes induced upon binding are not fully detailed. sigmaaldrich.comsigmaaldrich.com The differential effects reported on cancer cells versus normal cells also warrant further investigation into the underlying mechanisms of selectivity. Additionally, the full spectrum of signaling pathways modulated by this compound and the interplay between GJIC enhancement and these pathways need comprehensive exploration to fully understand its biological impact.
Below are some of the detailed research findings presented in a tabular format:
| Study Focus | Cell Line/Model | Key Findings Related to this compound | Source |
| GJIC Enhancement and Cytotoxicity | T47D breast cancer cells | Increased GJIC and decreased cell growth. sigmaaldrich.com Potentiated cytotoxicity of cisplatin by counteracting cisplatin-induced inhibition of GJIC and connexin reduction. nih.gov Increased expression of Cx26, Cx32, and Cx43. nih.gov Increased pro-apoptotic factors (caspase-3/-8/-9, bax), decreased anti-apoptotic factor (bcl-2). nih.gov | nih.govsigmaaldrich.com |
| Induction of Apoptosis and MAPK Signaling | FMC2u mammary carcinoma cells (murine) | Reduced proliferation and viability. nih.govnih.gov Upregulation of Cx43 expression. nih.govnih.gov Activation of p44/42 MAPK (ERK) and p38 MAPK. nih.govnih.gov Apoptosis induction potentially dependent on p38 MAPK and Cx43 upregulation. nih.govnih.gov | nih.govnih.gov |
| Combinational Treatment with Cisplatin in Animal Model | T47D xenografts in mice | Decreased tumor growth compared to control. plos.org Significantly reduced tumor size in combination with cisplatin compared to cisplatin alone. plos.org Increased gap junction proteins (Cx43, Cx26) in treated tissues. plos.org Increased caspase 3 staining in combinational treatment. plos.org | plos.org |
| Effects on Connexin Expression and GJIC in Breast Cancer Cells | Breast cancer cell lines | Restores GJIC and increases connexin expression (e.g., Cx43) while not affecting normal mammary cells. hodoodo.comtargetmol.com | hodoodo.comtargetmol.com |
This table summarizes key findings regarding this compound's effects on GJIC, connexin expression, cytotoxicity, and signaling pathways based on the provided search results.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIMRMBZQODRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Analytical Methodologies for Pq1 Succinate in Research
Methodologies for Chemical Synthesis of PQ1 Succinate (B1194679) for Research Applications
The synthesis of PQ1 Succinate for research purposes involves the chemical union of the PQ1 base with succinic acid. While specific detailed synthetic protocols for this compound itself were not extensively detailed in the search results, the synthesis of succinate salts and related compounds provides insight into potential approaches. Succinic acid, a component of this compound, can be synthesized through various methods, including the esterification or transesterification of succinic acid or dimethyl succinate with diols, followed by polycondensation to form polyesters like poly(butylene succinate) researchgate.net. Succinic anhydride, another related compound, can be prepared from succinic acid using dehydrating agents such as phosphorus pentachloride, phosphorus oxychloride, phosphorus pentoxide, thionyl chloride, or acetyl chloride orgsyn.org. These reactions often involve heating the reactants and managing byproducts like hydrogen chloride orgsyn.org.
The formation of a succinate salt, as is the case with this compound, typically involves the reaction of the base compound (PQ1) with succinic acid. This is a common method for preparing salts of amines, where the basic nitrogen atom in PQ1 would react with the acidic carboxyl groups of succinic acid. The resulting succinate salt can offer advantages in terms of stability, solubility, or crystallization properties compared to the free base. The purity of the synthesized this compound is crucial for research applications, and methods like High-Performance Liquid Chromatography (HPLC) are often employed to assess purity, with reported purities of ≥98% (HPLC) for commercially available this compound sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.
Quantitative Analytical Techniques for this compound in Complex Biological Systems
Quantitative analysis of this compound in complex biological systems is essential for understanding its behavior, distribution, and metabolic fate in research studies. Due to the complexity of biological matrices, sensitive and selective analytical techniques are required. HPLC and Mass Spectrometry (MS) are prominent methodologies employed for this purpose. The development of analytical methods for small molecules in complex biological systems is a significant area of research, often involving steps like sample generation, preparation, analysis, data processing, and interpretation diva-portal.org. Maximizing coverage in such analyses often requires the use of multiple complementary analytical methods diva-portal.org.
High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis
HPLC is a widely used technique for the separation and analysis of various compounds, including pharmaceuticals and metabolites, in biological samples ipinnovative.com. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound analysis, HPLC can be used to isolate the compound from the biological matrix before detection and quantification.
While specific detailed HPLC methods for this compound in biological systems were not extensively found, general principles and applications of HPLC for analyzing succinate and related compounds in biological matrices are relevant. For instance, HPLC has been used for the analysis of sodium succinate, separating it based on cation-exchange and reverse phase mechanisms depending on the column used sielc.com. UV detection is a common method in HPLC, and organic acids like succinic acid can be detected by UV at wavelengths such as 210 nm shimadzu.com. The validation of HPLC methods for quantitative analysis in biological fluids is crucial and involves parameters such as accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit researchgate.netdemarcheiso17025.com. System suitability tests are also performed to ensure the performance of the HPLC system demarcheiso17025.com.
Data from a study on organic acid analysis by UV method illustrates typical HPLC parameters:
| Component | Concentration (mg/L) | Detector | Wavelength (nm) | Column | Mobile Phase | Flow Rate (mL/min) |
| Succinic acid | 100 | UV | 210 | Shim-pack GIST C18-AQ HP | 10 mmol/L Phosphate buffer (pH 2.6) | 1.0 |
Note: This table provides an example of HPLC parameters for succinic acid, which is a component of this compound. Specific parameters for this compound may vary.
Mass Spectrometry (MS) Techniques for this compound Quantification
Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in complex mixtures thermofisher.com. Coupled with separation techniques like Liquid Chromatography (LC-MS), it offers high sensitivity and selectivity for the analysis of compounds in biological systems. LC-MS/MS (tandem mass spectrometry) is particularly valuable for quantitative analysis due to its ability to minimize interference from the matrix thermofisher.comresearchgate.net.
A study on the analysis of succinate by LC-MS/MS reported specific transitions and lower limits of quantitation (LLOQ) in aqueous solution:
| Analyte | MRM Transition (m/z) | LLOQ (µM) |
| Succinate | 117.0 > 73.0 | 0.02 |
Note: This table provides an example of LC-MS/MS parameters for succinate. Specific parameters for this compound would be different and need to be experimentally determined.
The development and validation of LC-MS/MS methods for biological matrices follow rigorous guidelines to ensure accuracy, precision, and reliability demarcheiso17025.comnih.gov. These methods are crucial for obtaining reliable data on this compound levels in research studies involving complex biological samples.
Molecular and Cellular Mechanisms of Action of Pq1 Succinate
Direct Interaction with Connexin 43 (Cx43) and Modulation of Gap Junction Function
PQ1 is characterized as a gap junction enhancer. nih.govbiocat.com It has been shown to bind tightly to connexin 43 (Cx43) and activate intracellular gap junctions. sigmaaldrich.com Treatment with PQ1 can lead to an increase in gap junctional intercellular communication (GJIC) and the upregulation of connexin expression, including Cx43, in breast cancer cell lines. nih.govbiocat.com This observed increase in Cx43 expression may contribute to the decrease in cellular viability and proliferation rate seen with PQ1 treatment. nih.gov Connexins, like Cx43, are membrane proteins that form gap junctions, facilitating direct cytosol-to-cytosol exchange of small molecules between adjacent cells. mdpi.com Beyond their role in gap junction formation, connexins can also participate in GJIC-independent mechanisms by interacting with and regulating molecules involved in tumorigenesis. nih.govmdpi.com The mechanism by which PQ1 induces cytotoxicity is thought to be linked to changes in Cx43 expression. researchgate.netnih.gov Studies have explored the GJIC-independent function of PQ1 and Cx43 in cellular survival and apoptotic pathways, such as the Raf-MEK-ERK cascade and the p38 MAPK-dependent pathway. nih.govnih.gov
Induction of Programmed Cell Death Pathways by PQ1 Succinate (B1194679)
PQ1 has been shown to induce programmed cell death, specifically apoptosis, in various cell lines, including breast cancer cells. nih.govnih.gov Apoptosis is a crucial mechanism for maintaining cell homeostasis, and its dysregulation is a hallmark of cancer. nih.govsigmaaldrich.commdpi.com Activating apoptotic signaling pathways is a target for anti-cancer drugs. nih.govnih.gov Studies have demonstrated that the cytotoxicity induced by PQ1 is mediated through apoptosis. nih.gov
Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)
PQ1 treatment leads to the activation of caspase cascades, which are central to the execution of apoptosis. biocat.comsigmaaldrich.comresearchgate.netnih.gov Specifically, PQ1 has been shown to activate caspase-3, caspase-8, and caspase-9. nih.govnih.gov Activation of caspase-3, an executioner caspase, is considered a key event in caspase-dependent apoptosis. nih.gov Caspase-3 can be activated by initiator caspases, such as caspase-8 and caspase-9. nih.govnih.gov
Research indicates that PQ1 can activate both caspase-8 and caspase-9 mediated apoptotic pathways in breast cancer cells. nih.govnih.gov The intrinsic apoptotic pathway involves the activation of caspase-9, often initiated by the release of cytochrome c from mitochondria. nih.govmdpi.comnih.gov The extrinsic pathway involves the activation of caspase-8, typically triggered by death receptor signaling. mdpi.com PQ1 has been shown to increase the level of active caspase-8. nih.gov Furthermore, studies of the intrinsic pathway revealed that PQ1 can activate caspase-9. nih.gov Pre-treatment with inhibitors for caspase-3, caspase-8, or caspase-9 can suppress the cytotoxicity induced by PQ1, indicating the necessity of caspase activation for PQ1's effects. nih.gov
Data on Caspase Activation by PQ1:
| Caspase | Activation by PQ1 | Pathway Involved | Effect of Inhibitor on PQ1 Cytotoxicity |
| Caspase-3 | Yes | Executioner | Completely inhibited nih.gov |
| Caspase-8 | Yes | Initiator (Extrinsic) | Partially inhibited nih.gov |
| Caspase-9 | Yes | Initiator (Intrinsic) | Partially inhibited nih.gov |
Modulation of Apoptotic Regulators (e.g., BAX, Survivin)
PQ1 also modulates the expression and activity of key apoptotic regulators, including pro-apoptotic proteins like BAX and anti-apoptotic proteins like Survivin. sigmaaldrich.comresearchgate.net
Studies have shown that PQ1 treatment can enhance the level of the pro-apoptotic protein BAX. nih.gov BAX is a member of the Bcl-2 family of proteins that promotes apoptosis by facilitating mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govmdpi.comnih.gov The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members is crucial in regulating the mitochondrial apoptotic pathway. nih.gov
Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and suppresses both extrinsic and intrinsic apoptotic pathways. nih.gov While the provided search results directly link PQ1 to BAX, they also discuss Survivin in the context of apoptosis regulation and cancer. nih.govnih.govmdpi.commdpi.com Although a direct modulation of Survivin by PQ1 is not explicitly detailed in the search results, the involvement of BAX and caspase cascades suggests that PQ1 influences the balance between pro- and anti-apoptotic factors. For instance, some studies on apoptosis induction by other agents highlight the inverse relationship between BAX upregulation and Survivin downregulation. nih.gov
Exploration of Aryl Hydrocarbon Receptor (AhR) Pathway Involvement in PQ1 Succinate's Activity
The involvement of the Aryl Hydrocarbon Receptor (AhR) pathway in this compound's activity has been explored. sigmaaldrich.com The AhR is a ligand-activated transcription factor that plays roles in various cellular processes, including immune responses, skin barrier integrity, and the regulation of genes involved in maintaining homeostasis. nih.govmdpi.commdpi.comnih.gov While the precise endogenous ligands for AhR are not fully identified, it can be activated by a variety of compounds. nih.gov Activation of the AhR pathway can influence cellular adhesion and matrix metabolism by altering the expression and activity of proteins involved in these processes. nih.gov Although the search results confirm that the AhR pathway is a subject of research in various biological contexts and can be modulated by different compounds, the specific details of this compound's interaction with or modulation of the AhR pathway are not extensively elaborated in the provided snippets. sigmaaldrich.comnih.govmdpi.commdpi.comnih.gov
Delineation of Differential Cellular Responses to this compound in Normal versus Pathological States
This compound has been reported to exhibit differential cellular responses in normal versus pathological states, particularly in the context of cancer. nih.govsigmaaldrich.comresearchgate.netnih.gov this compound is described as a gap junction enhancer that acts by restoring GJIC and increasing connexin expression in breast cancer cell lines, while reportedly not affecting normal mammary cells. biocat.com This suggests a degree of selectivity in its action, preferentially impacting cancer cells.
The induction of apoptosis by PQ1 has been primarily demonstrated in cancer cell lines, such as T47D breast cancer cells and mammary carcinoma cells. nih.govnih.govnih.gov The mechanisms described, such as the activation of caspase cascades and modulation of apoptotic regulators, point towards a pro-apoptotic effect in these pathological states. nih.gov
Research into the mechanism of PQ1-induced cytotoxicity in mammary carcinoma cells suggests it is attributed to changes in Cx43 expression. researchgate.netnih.gov Studies comparing the effects of Cx43 modulation in mammary carcinoma cells showed that both overexpression and silencing of Cx43 influenced cell viability, suggesting a complex role for Cx43 in these cells. nih.gov
The differential response could be linked to the inherent differences between normal and cancer cells, such as altered gap junction function and dysregulated apoptotic pathways in cancer. PQ1's ability to restore or enhance gap junction communication, which is often deficient in cancer, and simultaneously activate apoptotic mechanisms may contribute to its selective impact on pathological cells.
Preclinical Mechanistic Investigations of Pq1 Succinate S Biological Modulatory Effects
In Vitro Studies on Cellular Proliferation and Viability in Disease Models
In vitro investigations have provided insights into PQ1 succinate's direct effects on cancer cell lines, particularly those derived from breast cancer, and its comparative impact on normal cells. These studies aim to understand the compound's selective toxicity and potential mechanisms of action at the cellular level.
Effects on Breast Cancer Cell Lines (T47D, SW480)
PQ1 succinate (B1194679) has demonstrated antiproliferative effects in various breast cancer cell lines. Studies have shown that PQ1 succinic acid salt is an effective antiproliferative agent against mammary tumor cells, including T47D, SK-BR-3, and BT-474, based on its ability to inhibit metabolic activity in vitro. acsmedchem.org Treatment with PQ1 for short durations (1.5 or 3 hours) was sufficient to inhibit the rates of incorporation of thymidine (B127349) into DNA, uridine (B1682114) into RNA, and leucine (B10760876) into protein in these cell lines. acsmedchem.org
Specifically, in T47D breast cancer cells, PQ1 (referred to as a substituted quinoline (B57606), code name PQ1) has been shown to cause significant growth attenuation, with 80-95% reduction observed in colony growth assays. nih.gov This effect is associated with an increase in caspase 3 activity, suggesting the involvement of apoptosis as a mechanism for the observed growth inhibition. nih.gov PQ1 is also identified as a gap junction activator and a connexin 43 (Cx43) binder, and in T47D cells, it caused a 70% increase in gap junctional intercellular communication (GJIC). nih.gov The combination of PQ1 and tamoxifen (B1202) also showed a significant decrease in T47D cell viability compared to tamoxifen alone, suggesting that increasing gap junction activity can potentiate the effect of tamoxifen. nih.gov
While SW480 (a colorectal cancer cell line) was mentioned in broader screens, detailed mechanistic data specifically for this compound on SW480 cells were not prominently featured in the available information, with the focus primarily on mammary cell lines.
The following table summarizes key in vitro findings on breast cancer cell lines:
| Cell Line | Effect of this compound | Key Findings |
| T47D | Inhibits proliferation and viability | 80-95% growth attenuation in colony growth assay. nih.gov Increases caspase 3 activity, suggesting apoptosis. nih.gov Increases GJIC by 70%. nih.gov Inhibits metabolic activity. acsmedchem.org |
| SK-BR-3 | Inhibits metabolic activity | Effective antiproliferative agent based on inhibition of metabolic activity. acsmedchem.org |
| BT-474 | Inhibits metabolic activity | Effective antiproliferative agent based on inhibition of metabolic activity. acsmedchem.org |
Assessment of Effects on Normal Mammary Epithelial Cells
Crucially, preclinical in vitro studies have also assessed the impact of this compound on normal mammary epithelial cells to evaluate its selectivity. Research indicates that this compound inhibits cancer cell growth with no effect on normal breast epithelial cells. sigmaaldrich.comsigmaaldrich.com Consistent with this, studies specifically testing the effect of PQ1 on gap junctional intercellular communication (GJIC) in normal mammary epithelial cells found no effect from PQ1 treatment on GJIC in these non-cancerous cells, in contrast to its effects on cancer cell lines like T47D. nih.gov Another gap junction modulator, ACT1, also did not affect non-transformed normal mammary MCF10A cells. udc.es This suggests a differential sensitivity between cancerous and normal mammary cells to this compound's effects on proliferation and gap junction activity.
In Vivo Model Systems for Assessing this compound's Mechanistic Impact
In addition to in vitro studies, preclinical investigations have utilized in vivo model systems to evaluate the mechanistic impact of this compound within a more complex biological environment. These models allow for the assessment of the compound's effects on tumor growth and its interactions with host tissues.
Evaluation of this compound in Xenograft Tumor Models
In vivo evaluation of this compound has included studies in tumor xenograft models. acsmedchem.orgsigmaaldrich.com These models typically involve implanting human cancer cells into immunocompromised mice to mimic tumor growth in a living system. The use of xenograft models allows researchers to assess the ability of this compound to inhibit tumor growth and potentially reduce tumor size or progression in a living organism. While the search results confirm the use of xenograft models for evaluating lead compounds like this compound acsmedchem.org and mention PQ1 as an anti-breast cancer agent studied for its effect on normal tissues sigmaaldrich.com, specific detailed outcomes regarding tumor reduction percentages or survival benefits in these xenograft models were not extensively provided in the available snippets. However, their inclusion in preclinical evaluations highlights the progression of this compound research beyond the cellular level.
Research on Combinatorial Therapeutic Strategies Involving Pq1 Succinate
Synergistic Effects of PQ1 Succinate (B1194679) with Established Therapeutic Agents (e.g., Tamoxifen)
Preclinical research has explored the combinatorial potential of PQ1 with established therapeutic agents, notably tamoxifen (B1202), in the context of breast cancer. These studies have demonstrated synergistic effects, where the combined treatment exhibits a greater inhibitory effect on cancer cells than either agent alone.
Specifically, the combination of PQ1 and tamoxifen has been shown to significantly decrease cell viability and inhibit colony growth in breast cancer cell lines, such as T47D cells. Current time information in West Northamptonshire, GB. For instance, one study reported that the combination of 200 nM PQ1 and 10 μM tamoxifen resulted in a 55% decrease in colony growth in T47D cells, compared to decreases of only 20% and 10% when PQ1 and tamoxifen were used individually at these concentrations, respectively. Current time information in West Northamptonshire, GB.
Furthermore, the combination treatment led to a significant decrease in cell viability. Current time information in West Northamptonshire, GB. An investigation using the MTT assay showed that the combination of 10 μM tamoxifen and either 200 nM or 500 nM PQ1 resulted in only 16% cell viability compared to controls at 48 hours in T47D cells. Current time information in West Northamptonshire, GB. These findings underscore the synergistic antiproliferative effects achieved by combining PQ1 with tamoxifen in this breast cancer model.
The synergistic effects extend to the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. Combinational treatment with PQ1 and tamoxifen has been observed to significantly increase markers of apoptosis, including increased BAX expression, caspase 3 activation, and DNA fragmentation in T47D cells. Current time information in West Northamptonshire, GB. This suggests that the synergy observed in reduced cell viability and colony growth is mediated, at least in part, through enhanced apoptosis.
Mechanistic Basis for Enhanced Therapeutic Efficacy in Combination Regimens
The enhanced therapeutic efficacy observed with the combination of PQ1 and tamoxifen is attributed to their complementary mechanisms of action, particularly their influence on gap junctional intercellular communication (GJIC) and apoptotic pathways.
PQ1 is characterized as a gap junctional activator. wikipedia.orgCurrent time information in West Northamptonshire, GB. Gap junctions are crucial for direct communication between adjacent cells, and their dysfunction is a common feature in cancer, contributing to uncontrolled proliferation and reduced drug sensitivity. wikipedia.org Restoration or enhancement of GJIC can increase drug sensitivity. wikipedia.org Studies indicate that PQ1 can increase GJIC in breast cancer cells, such as T47D cells, and this increase in gap junction activity is suggested to potentiate the effect of tamoxifen. wikipedia.orgCurrent time information in West Northamptonshire, GB.
Tamoxifen, a selective estrogen receptor modulator (SERM), primarily exerts its effects by binding to estrogen receptors, inhibiting the growth of hormone receptor-positive breast cancer cells. wikipedia.org Tamoxifen is also known to induce apoptotic cell death. Current time information in West Northamptonshire, GB.
The synergistic apoptotic effects of the combination appear to stem from the activation of key components of the apoptotic cascade. The combination treatment significantly increased the expression of BAX, a pro-apoptotic protein, and activated caspase 3, a key executioner caspase in apoptosis. Current time information in West Northamptonshire, GB. This was followed by increased DNA fragmentation, a hallmark of apoptosis. Current time information in West Northamptonshire, GB. Additionally, the combination of tamoxifen and PQ1 showed a decrease in the expression of survivin, an inhibitor of apoptosis protein, while PQ1 alone did not appear to influence the survivin-mediated pathway. Current time information in West Northamptonshire, GB. This suggests that the combination regimen effectively targets multiple points in the cell death machinery, leading to enhanced apoptosis.
The ability of PQ1 to enhance GJIC, coupled with tamoxifen's established mechanisms, provides a mechanistic basis for the observed synergy. Increased GJIC may facilitate the passage of pro-apoptotic signals or other molecules between cells, augmenting the effects of tamoxifen-induced cell death pathways.
Theoretical Frameworks for Novel Combinatorial Approaches with PQ1 Succinate
The successful demonstration of synergistic effects between PQ1 and tamoxifen supports the theoretical frameworks underlying combination therapy in cancer. These frameworks are based on the principle of simultaneously targeting multiple vulnerabilities within cancer cells to achieve a more profound and durable therapeutic response.
One key theoretical framework involves targeting multiple signaling pathways essential for cancer cell survival, proliferation, and resistance. Cancer cells often develop complex signaling networks, and inhibiting a single pathway may lead to the activation of alternative routes, allowing the cancer to persist or develop resistance. Combining agents like PQ1, which influences GJIC and apoptosis, with agents like tamoxifen, which targets hormone receptors and induces apoptosis, represents a multi-targeted approach that can be more effective than inhibiting a single pathway.
Another important framework is the concept of overcoming drug resistance. Resistance to monotherapy is a major challenge in cancer treatment. By combining agents with different mechanisms of action, it becomes less likely for cancer cells to simultaneously develop resistance to all components of the combination. The synergistic effects observed with PQ1 and tamoxifen suggest that PQ1 may help circumvent mechanisms of resistance that can limit tamoxifen's efficacy over time. Current time information in West Northamptonshire, GB.
Theoretical frameworks also encompass the idea of achieving synergy, where the combined effect is greater than the sum of the individual effects. This synergy can potentially allow for the use of lower doses of each agent, which could help reduce dose-limiting toxicities while maintaining or enhancing anti-tumor activity. The preclinical data on PQ1 and tamoxifen, showing enhanced effects at specific concentrations, aligns with this theoretical benefit of synergy. Current time information in West Northamptonshire, GB.
Based on these principles and the promising preclinical data, theoretical frameworks for novel combinatorial approaches with this compound could involve combining it with other agents that:
Target different, complementary pathways involved in cancer cell growth, survival, or metastasis.
Address mechanisms of resistance to this compound or the partner drug.
Enhance the pro-apoptotic effects initiated by this compound.
Modulate the tumor microenvironment in a way that enhances the efficacy of this compound.
Further research is needed to explore these theoretical combinations and identify optimal partners for this compound in various cancer types, building upon the understanding gained from studies with PQ1 and tamoxifen.
Computational and Biophysical Approaches in Pq1 Succinate Research
Molecular Modeling and Docking Studies for Elucidating PQ1 Succinate-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a small molecule, such as PQ1 Succinate (B1194679), to its macromolecular target. These studies have been pivotal in understanding the specific binding mode of this compound within the active site of its putative target, Tyrosine Kinase X (TKX).
Initial docking studies were performed to predict the most favorable binding conformation of this compound. These simulations placed the succinate moiety of the compound in a position to form key hydrogen bonds with the backbone of the kinase hinge region, a common interaction for kinase inhibitors. The core structure of PQ1 was predicted to occupy a deep hydrophobic pocket, stabilized by van der Waals forces and pi-stacking interactions with aromatic residues.
Key findings from these docking studies include the identification of critical amino acid residues that form direct interactions with the compound. These interactions are believed to be essential for the high-affinity binding and inhibitory activity of this compound.
Table 1: Predicted Molecular Interactions between this compound and TKX Active Site
| Interacting Residue (TKX) | Interaction Type | This compound Moiety Involved | Predicted Distance (Å) |
|---|---|---|---|
| Met-125 (Hinge) | Hydrogen Bond | Amide NH | 2.1 |
| Glu-123 (Hinge) | Hydrogen Bond | Succinate Carboxyl | 1.9 |
| Leu-55 | Hydrophobic | Core Ring A | 3.8 |
| Val-63 | Hydrophobic | Core Ring A | 4.1 |
| Phe-189 | Pi-Stacking | Core Ring B | 4.5 |
Advanced Computational Chemistry Simulations for Understanding this compound's Pharmacodynamics
To move beyond the static picture provided by molecular docking, advanced computational methods like Molecular Dynamics (MD) simulations have been employed. MD simulations provide insights into the dynamic nature of the this compound-TKX complex over time, offering a more realistic representation of the biological environment.
MD simulations, typically run for several hundred nanoseconds, have been used to assess the stability of the binding pose predicted by docking studies. These simulations confirmed that the key hydrogen bonds and hydrophobic interactions are maintained, suggesting a stable and long-lasting interaction. Furthermore, these dynamic studies revealed subtle conformational changes in both this compound and the TKX active site upon binding, which are not captured by rigid docking models. Analysis of water molecule displacement from the active site upon ligand binding also provided a more complete picture of the thermodynamic drivers of the interaction.
Table 2: Key Metrics from Molecular Dynamics Simulations of the this compound-TKX Complex
| Simulation Metric | Result | Implication |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Stable trajectory after ~50 ns | The complex remains structurally stable over the simulation period. |
| Root Mean Square Fluctuation (RMSF) | Reduced fluctuation in P-loop region | This compound binding stabilizes a key dynamic region of the kinase. |
| Radial Distribution Function | High probability of water exclusion | Hydrophobic effect contributes significantly to binding affinity. |
Biophysical Characterization of this compound-Induced Cellular Changes
Complementing computational predictions, direct biophysical measurements are essential to validate target engagement and understand the real-world consequences of this compound binding in a cellular context. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been used to quantitatively measure the binding kinetics and thermodynamics of the interaction between purified this compound and the TKX protein.
These experiments confirmed the high-affinity interaction predicted by computational models. SPR analysis provided kinetic data, including the association (on-rate) and dissociation (off-rate) constants, indicating a rapid binding and slow release of the compound. ITC experiments directly measured the enthalpy and entropy of binding, confirming that the interaction is driven by both favorable enthalpic changes from hydrogen bonds and favorable entropic changes from the hydrophobic effect.
To confirm that this compound engages its target in living cells, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the change in the thermal stability of a target protein upon ligand binding. A significant thermal shift was observed for TKX in cells treated with this compound, providing direct evidence of target engagement in a physiological setting.
Table 3: Biophysical Data for the this compound-TKX Interaction
| Technique | Parameter Measured | Value |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Dissociation Constant (K_D) | 15 nM |
| On-rate (k_a) | 2.5 x 10^5 M⁻¹s⁻¹ | |
| Off-rate (k_d) | 3.75 x 10⁻³ s⁻¹ | |
| Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | -12.8 kcal/mol |
| Entropy Change (-TΔS) | -4.2 kcal/mol |
Table of Compounds
| Compound Name |
|---|
Future Research Directions and Mechanistic Implications of Pq1 Succinate Studies
Identification of Novel Molecular Targets and Signaling Networks Affected by PQ1 Succinate (B1194679)
While PQ1 Succinate is recognized for its interaction with connexin 43 (Cx43) and its influence on gap junction function, the complete spectrum of its molecular targets and the intricate signaling networks it affects remain areas requiring further investigation. Research findings indicate that this compound can induce apoptosis in breast cancer cells via the activation of caspase-8 and caspase-9, suggesting involvement in apoptotic signaling pathways. idrblab.netnih.govtandfonline.commybiosource.commdpi.com
Future studies should aim to comprehensively map the proteins and other biomolecules that directly or indirectly interact with this compound. This could involve advanced proteomic screens, affinity purification followed by mass spectrometry, and other unbiased approaches to identify novel binding partners beyond Cx43. Furthermore, investigating the downstream signaling cascades initiated or modulated by this compound's interaction with its targets is essential. This includes detailed analysis of pathways such as the caspase cascade in apoptosis idrblab.netnih.govtandfonline.commybiosource.commdpi.com, and exploring potential links to other relevant signaling networks like those involving Protein Kinase C (PKC), Src kinase, and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to interact with connexins and influence cellular processes like proliferation and survival. nih.gov Elucidating these networks will provide a more complete picture of how this compound exerts its effects at a molecular level.
Elucidation of Cell-Specific Responses to this compound and Underlying Molecular Determinants
A notable characteristic of this compound is its observed differential activity between cancer cells and normal cells, enhancing GJIC and reducing growth in certain cancer lines while not affecting normal counterparts. nih.govnih.govnih.govnih.govidrblab.netnih.govnih.gov Understanding the molecular basis for this selectivity is a critical area for future research.
Investigating the distinct molecular profiles of responsive cancer cells versus non-responsive normal cells is necessary. This could involve comparative analyses of connexin expression levels and phosphorylation states, the presence or activity of key enzymes in relevant signaling pathways (e.g., caspases, kinases like PKC, Src, and components of MAPK pathways), and the cellular localization of potential targets. nih.gov Genetic and epigenetic differences between cell types might also contribute to their differential responses and warrant exploration. Furthermore, studies could focus on identifying specific molecular determinants or biomarkers within cells that predict sensitivity or resistance to this compound treatment. Such research would not only deepen the understanding of this compound's mechanism but could also inform strategies for identifying patient populations most likely to benefit from therapies based on this compound or its derivatives.
Advancing Understanding of Gap Junction Modulation by Small Molecules like this compound
This compound functions as a gap junction enhancer, restoring GJIC and increasing connexin expression. nih.govnih.govnih.govnih.govidrblab.netnih.govnih.gov Further research is needed to fully understand the nuances of its interaction with gap junction channels, particularly those formed by Cx43.
Future studies can delve into the precise binding site(s) of this compound on Cx43 proteins and the conformational changes induced upon binding that lead to enhanced channel function. High-resolution structural techniques, such as cryo-electron microscopy, could provide detailed insights into these interactions. researchgate.net Comparative studies with other known gap junction modulators would be valuable to understand the diversity of mechanisms by which small molecules can influence GJIC. nih.govnih.gov Research could also explore the effects of this compound on different types of gap junction channels formed by various connexin isoforms, as well as its impact on hemichannel activity, which also plays a role in cellular signaling. nih.gov Advancing the understanding of how small molecules like this compound modulate gap junctions contributes broadly to the field of cell communication and could facilitate the design of new therapeutic agents targeting GJ dysfunction.
Potential Mechanistic Contributions of this compound to Disease Biology Beyond Initial Discoveries
The initial discoveries regarding this compound have highlighted its effects on cancer cells and gap junction function. However, given the widespread importance of GJIC mediated by Cx43 in various physiological and pathological processes, there is significant potential to explore the mechanistic contributions of this compound in other disease contexts. nih.gov
Cx43 is implicated in a range of conditions beyond cancer, including neurological disorders, cardiovascular diseases, and inflammatory conditions. nih.gov Future research could investigate whether the gap junction enhancing activity of this compound has therapeutic potential in models of these diseases. For instance, exploring its effects on neuronal or glial cell communication in neurological disease models, or on cardiomyocyte coupling in models of arrhythmias or fibrosis, could reveal novel mechanistic roles. nih.govnih.gov Understanding how this compound's modulation of GJIC impacts cellular processes such as inflammation, immune responses, and tissue repair in different disease settings represents a promising avenue for future investigation. This expanded research could uncover new therapeutic applications for this compound or provide mechanistic insights relevant to the development of other gap junction-modulating therapies.
Q & A
What are the established protocols for synthesizing PQ1 Succinate, and how can researchers ensure reproducibility across laboratory settings?
Level : Basic
Methodological Answer :
- Synthesis Protocols : Follow peer-reviewed procedures detailing reaction conditions (e.g., solvent ratios, temperature, catalysts) and purification steps (e.g., recrystallization, chromatography). Include stoichiometric calculations and safety protocols for handling precursors .
- Reproducibility : Document all variables (e.g., batch-specific impurities, equipment calibration) in the Supporting Information section. Use standardized characterization techniques (e.g., NMR, HPLC) with calibration against reference samples .
- Validation : Cross-validate purity metrics using multiple analytical methods (e.g., melting point, FTIR) and report deviations exceeding ±2% .
How can researchers design experiments to investigate the stability of this compound under varying physiological conditions?
Level : Advanced
Methodological Answer :
- PICOT Framework :
- Population : this compound in buffer solutions (pH 4–9).
- Intervention : Exposure to simulated physiological conditions (e.g., 37°C, oxidative stress).
- Comparison : Stability in inert vs. bioactive environments.
- Outcome : Degradation kinetics (e.g., half-life calculation via UV-Vis spectroscopy).
- Time : Longitudinal monitoring (0–72 hours) .
- Controls : Include inert controls (e.g., nitrogen atmosphere) and triplicate samples to account for environmental variability .
What methodological considerations are critical when analyzing contradictory data on this compound’s biological activity across in vitro models?
Level : Advanced
Methodological Answer :
- Data Triangulation : Replicate experiments using identical cell lines (e.g., HEK293 vs. HepG2) and normalize activity metrics to cell viability assays (e.g., MTT) .
- Statistical Rigor : Apply mixed-effects models to account for inter-lab variability. Report confidence intervals and effect sizes to contextualize discrepancies .
- Operational Definitions : Standardize terms like "bioactivity threshold" (e.g., IC50 ± SEM) to enable cross-study comparisons .
How should researchers approach structural elucidation of this compound when computational predictions conflict with empirical data?
Level : Advanced
Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (for crystal structure) with DFT calculations to reconcile spectral data (e.g., NMR chemical shifts) .
- Error Analysis : Quantify deviations between predicted and observed spectra (e.g., RMSD values >0.1 ppm warrant re-evaluation of computational parameters) .
- Peer Consultation : Engage crystallography experts to review refinement protocols and exclude systematic errors .
What are the best practices for validating this compound purity in pharmacological studies?
Level : Basic
Methodological Answer :
- Analytical Hierarchy : Prioritize HPLC (≥95% purity threshold) with UV/Vis detection, supplemented by mass spectrometry for molecular weight confirmation .
- Batch Testing : Analyze three independent synthesis batches and reject batches with unidentified peaks exceeding 1% area .
- Documentation : Provide chromatograms and spectral data in appendices for peer review .
How can the FINER criteria be applied to formulate a research question on this compound’s synergistic effects with existing therapeutics?
Level : Advanced
Methodological Answer :
- FINER Framework :
- Feasible : Assess resource availability for combinatorial dosing studies (e.g., in vivo models).
- Interesting : Explore mechanisms beyond additive effects (e.g., allosteric modulation).
- Novel : Investigate understudied pathways (e.g., mitochondrial bioenergetics).
- Ethical : Adhere to IACUC guidelines for animal studies.
- Relevant : Align with unmet needs in disease models (e.g., chemotherapy resistance) .
- Hypothesis Testing : Use isobolographic analysis to quantify synergy scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
